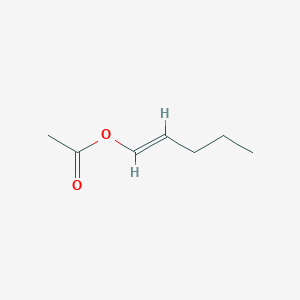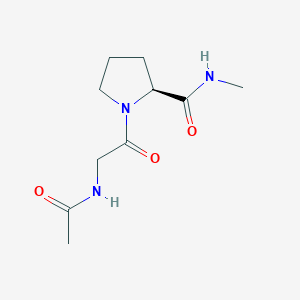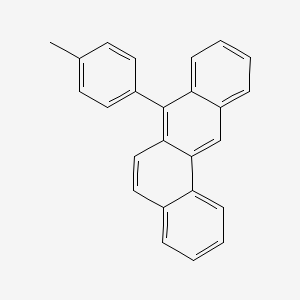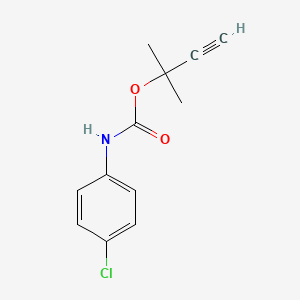
2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a 4-chlorophenyl ring and a 2-methylbut-3-yn-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate typically involves the reaction of 2-methylbut-3-yn-2-ol with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be catalyzed by bases or Lewis acids to enhance the yield and selectivity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The process may include steps such as purification and isolation of the final product to ensure its quality and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in substitution reactions where the 4-chlorophenyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted carbamates .
Wissenschaftliche Forschungsanwendungen
2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the manufacture of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylbut-3-yn-2-yl carbamate: Similar in structure but lacks the 4-chlorophenyl group.
2-methylbut-3-yn-2-ol: A precursor in the synthesis of the carbamate compound.
4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile: Contains a similar alkynyl group but with different functional groups.
Uniqueness
2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate is unique due to the presence of both the 2-methylbut-3-yn-2-yl group and the 4-chlorophenyl group, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
32496-81-4 |
|---|---|
Molekularformel |
C12H12ClNO2 |
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C12H12ClNO2/c1-4-12(2,3)16-11(15)14-10-7-5-9(13)6-8-10/h1,5-8H,2-3H3,(H,14,15) |
InChI-Schlüssel |
JDCYLDGYWWSQPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)OC(=O)NC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



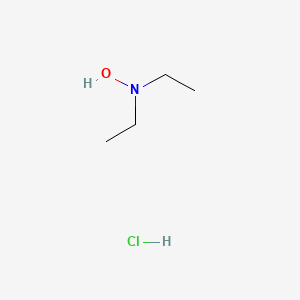
![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)
![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)

![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)
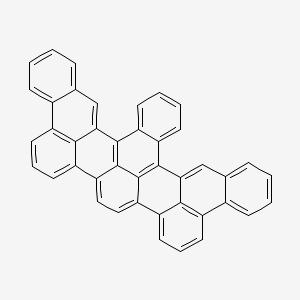
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)
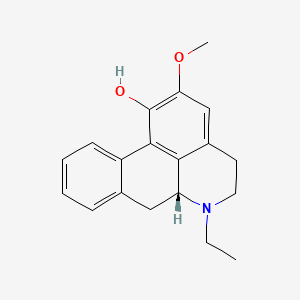
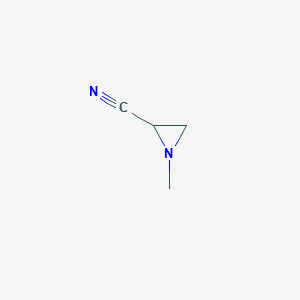
![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)
